Home > Products > Screening Compounds P22052 > BPO-27 (racemate)
BPO-27 (racemate) - 1314873-02-3

BPO-27 (racemate)

Catalog Number: EVT-255736
CAS Number: 1314873-02-3
Molecular Formula: C26H18BrN3O6
Molecular Weight: 548.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BPO-27 racemate is a potent CFTR inhibitor with an IC50 of 8 nM.
Overview

Benzopyrimido-pyrrolo-oxazine-dione racemate, commonly referred to as BPO-27, is a synthetic compound recognized for its role as an inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR). This compound has garnered attention due to its potential therapeutic applications, particularly in conditions associated with CFTR dysfunction, such as cystic fibrosis and certain forms of kidney disease. The racemic mixture consists of two enantiomers: (R)-BPO-27, which exhibits biological activity, and (S)-BPO-27, which is largely inactive.

Source

BPO-27 was first synthesized by Snyder et al. in 2011 through a multi-step synthetic route. The synthesis process has been further refined and detailed in subsequent studies, emphasizing the importance of separating the active (R) enantiomer from the inactive (S) form to enhance therapeutic efficacy .

Classification

BPO-27 falls under the category of small molecule inhibitors. It is classified as a benzopyrimido-pyrrolo-oxazine-dione derivative, which highlights its structural complexity and potential for targeted pharmacological action against ion channels.

Synthesis Analysis

Methods

The synthesis of BPO-27 involves a six-step chemical process that has been optimized for yield and purity. The key steps include the formation of the core oxazine-dione structure and subsequent modifications to enhance solubility and metabolic stability.

Technical Details

The purification of BPO-27 is achieved through chiral supercritical fluid chromatography, which effectively separates the enantiomers with high purity (>99.5%) . The synthetic pathway typically includes:

  1. Formation of the pyrimidine ring.
  2. Introduction of the pyrrolo structure.
  3. Dione formation through oxidation processes.
  4. Final adjustments to improve solubility and stability.

This meticulous approach ensures that the active enantiomer (R)-BPO-27 is isolated for further biological evaluation.

Molecular Structure Analysis

Structure

The molecular structure of BPO-27 features a complex arrangement that includes a benzopyrimido framework fused with a pyrrolo-oxazine-dione moiety. The specific stereochemistry at various positions contributes to its biological activity.

Data

The chemical formula for BPO-27 is C22_{22}H20_{20}N4_{4}O3_{3}, and it possesses a molecular weight of approximately 376.42 g/mol . The compound's three-dimensional conformation is crucial for its interaction with CFTR.

Chemical Reactions Analysis

Reactions

BPO-27 primarily engages in competitive inhibition reactions with ATP at the CFTR binding site. This interaction stabilizes the closed state of the CFTR channel, effectively reducing chloride ion flow across epithelial membranes.

Technical Details

Experimental studies using patch-clamp techniques have demonstrated that (R)-BPO-27 inhibits CFTR with an IC50_{50} value of approximately 600 pM, showcasing its potency as an inhibitor . The compound's mechanism involves direct competition with ATP for binding sites on CFTR, which has been validated through molecular dynamics simulations and electrophysiological assays.

Mechanism of Action

Process

The mechanism by which BPO-27 exerts its inhibitory effects on CFTR involves several key steps:

  1. Binding: (R)-BPO-27 binds to the ATP-binding site on CFTR.
  2. Inhibition: This binding prevents ATP from activating the channel, thereby inhibiting chloride ion transport.
  3. Stabilization: The compound stabilizes CFTR in its closed conformation, reducing ion flow across cell membranes.

Data

Computational modeling has identified that (R)-BPO-27 preferentially binds to specific sites on CFTR that correlate with its inhibitory effects . The binding affinity and kinetics have been characterized through a combination of experimental and theoretical approaches.

Physical and Chemical Properties Analysis

Physical Properties

BPO-27 is characterized by its solid-state form at room temperature, exhibiting good solubility in organic solvents while showing limited water solubility. This property is significant for its bioavailability in therapeutic applications.

Chemical Properties

The compound demonstrates stability under physiological conditions but may undergo hydrolysis or oxidation under extreme pH or temperature conditions. Its lipophilicity enhances membrane permeability, facilitating its action on CFTR .

Relevant data include:

  • Melting point: Not specified
  • Solubility: Soluble in DMSO and other organic solvents
  • Stability: High metabolic stability compared to similar compounds like PPQ-102 .
Applications

Scientific Uses

BPO-27 has potential applications in research related to cystic fibrosis therapy due to its ability to inhibit CFTR effectively. Additionally, it shows promise in studies concerning autosomal dominant polycystic kidney disease (ADPKD), where modulation of CFTR activity can influence disease progression .

Research continues into optimizing BPO-27's properties for clinical use, including enhancing its pharmacokinetic profile and exploring combination therapies with other CFTR modulators or treatments for related diseases.

Properties

CAS Number

1314873-02-3

Product Name

BPO-27 (racemate)

IUPAC Name

9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid

Molecular Formula

C26H18BrN3O6

Molecular Weight

548.3 g/mol

InChI

InChI=1S/C26H18BrN3O6/c1-28-21-19(24(31)29(2)26(28)34)20(13-6-4-3-5-7-13)30-15-12-14(25(32)33)8-9-16(15)36-23(22(21)30)17-10-11-18(27)35-17/h3-12,23H,1-2H3,(H,32,33)

InChI Key

GNHIGSRGYXEQEP-UHFFFAOYSA-N

SMILES

CN1C2=C3C(OC4=C(N3C(=C2C(=O)N(C1=O)C)C5=CC=CC=C5)C=C(C=C4)C(=O)O)C6=CC=C(O6)Br

Canonical SMILES

CN1C2=C3C(OC4=C(N3C(=C2C(=O)N(C1=O)C)C5=CC=CC=C5)C=C(C=C4)C(=O)O)C6=CC=C(O6)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.